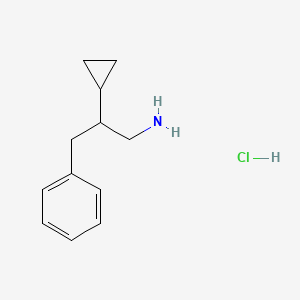

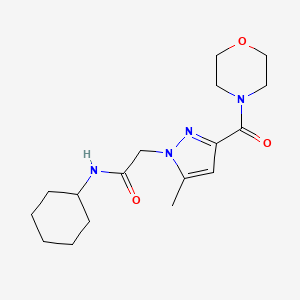

![molecular formula C12H16F6NO3P B3019356 Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate CAS No. 213257-98-8](/img/structure/B3019356.png)

Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Organophosphonates are a class of compounds known for their high bioactivity, which includes a variety of applications in medicinal chemistry and materials science. The compound of interest, "Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate," is not directly mentioned in the provided papers, but related compounds have been studied for their potential as anticancer agents, inhibitors, and reagents in organic synthesis .

Synthesis Analysis

The synthesis of related organophosphonates often involves multi-step reactions, including condensation and cycloaddition reactions. For instance, diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates were synthesized using a one-pot three-component condensation reaction, known as the Kabachnik-Fields reaction, in the presence of anatase TiO2 nanoparticles as a catalyst . Similarly, diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was synthesized through a 1,3-dipolar cycloaddition reaction, a process commonly referred to as "click chemistry" .

Molecular Structure Analysis

The molecular structure of organophosphonates can be complex, with various substituents influencing the geometry around the phosphorus atom. For example, diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom and features intermolecular and intramolecular hydrogen bonding . The crystal and molecular structure of diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate was determined using X-ray diffraction, revealing a triclinic space group with specific lattice parameters .

Chemical Reactions Analysis

Organophosphonates participate in a range of chemical reactions, including difluoromethylenation, cycloaddition, and coupling reactions. Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, for instance, was used for the difluoromethylenation of ketones, providing access to structurally diverse β-hydroxy-α,α-difluorophosphonates . Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate serves as a reagent for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups with high E selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphonates are influenced by their molecular structure. The presence of halogen atoms, as seen in diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate, can affect the compound's reactivity and physical characteristics . The introduction of trifluoromethyl groups, as in the compounds synthesized in the green synthesis study, can enhance the lipophilicity and potential bioactivity of the molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate and related compounds have been explored for their synthesis and chemical properties. For instance, they react with electron-rich dienes in cycloadditions, serving as dienophiles or diene components to yield various phosphonyl-2-azabicyclo derivatives (Schrader & Steglich, 1990). Additionally, their reactions with other compounds such as 1-pyrroline 1-oxides lead to the formation of 1-azabicyclo derivatives, showcasing their versatility in organic synthesis (Black & Davis, 1976).

Applications in Polymer Chemistry

- The compound has been utilized in the synthesis of novel polymers. For example, specific derivatives like diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate have been synthesized and characterized, indicating potential applications in polymer chemistry (Fall et al., 2020).

Anticancer Research

- In the realm of medicinal chemistry, certain derivatives of diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate have shown potential as anticancer agents. For instance, specific compounds have been studied for their activity against leukemia cell lines, indicating their potential in cancer therapy (Mohammadi et al., 2019).

Eigenschaften

IUPAC Name |

2-diethoxyphosphoryl-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F6NO3P/c1-3-21-23(20,22-4-2)19-9-6-5-8(7-9)10(19,11(13,14)15)12(16,17)18/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUYBQYTEIQEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

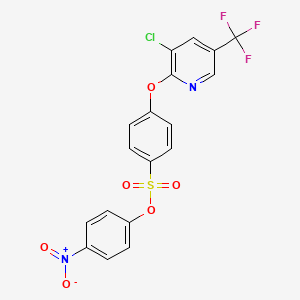

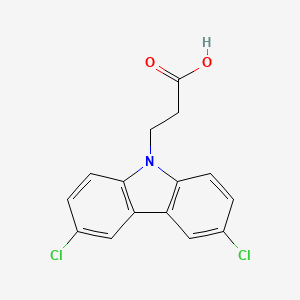

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)

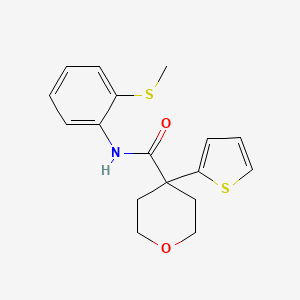

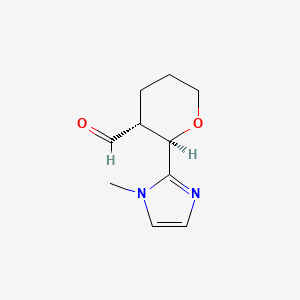

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)

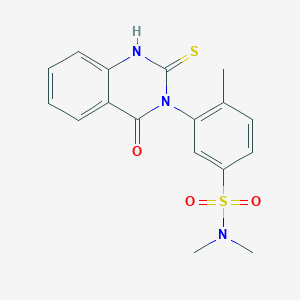

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)

![1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3019292.png)

![Methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B3019295.png)